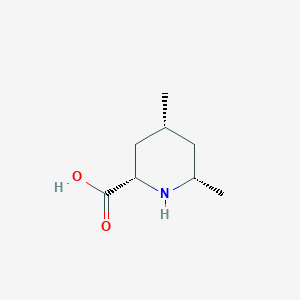

(2S,4R,6S)-4,6-Dimethylpiperidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S,4R,6S)-4,6-Dimethylpiperidine-2-carboxylic acid” is a potent ADC cytotoxin encoding a member of the C-type lectin/C-type lectin-like domain (CTL/CTLD) superfamily . It is involved in protein folding and diverse functions such as cell adhesion, cell signaling, glycoprotein turnover, and roles in inflammation and immune responses .

Molecular Structure Analysis

The molecular formula of “(2S,4R,6S)-4,6-Dimethylpiperidine-2-carboxylic acid” is C37H40N2O6S . It has an average mass of 640.788 Da and a monoisotopic mass of 640.260681 Da .Scientific Research Applications

Epimerization in Thiazolidine Carboxylic Acids

Research on thiazolidine carboxylic acids has shown epimerization at the C-2 position in neutral, protic solvents. This property is particularly evident in compounds like 2(R,S)-5,5-Trimethylthiazolidine-4-(S)-carboxylic acid, which undergo rapid equilibration in acidic environments. The stability and chiral integrity of these compounds have implications for their potential applications in synthesizing enantiomeric forms of various chemical compounds (Nagasawa, Goon, & Shirota, 1981).

Role in Material Science and Biochemistry

The closely related compound 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid has been found useful in material science and biochemistry. It acts as an inducer in peptides and serves as a rigid electron spin resonance probe and fluorescence quencher, suggesting potential applications in studying molecular structures and dynamics (Toniolo, Crisma, & Formaggio, 1998).

Proton Magnetic Resonance Studies

Proton magnetic resonance (PMR) studies of cyclic compounds like cis- and trans-2,6-Dimethylpiperidine provide insights into the configurations and stereochemical properties of such compounds. This information is vital for understanding their behavior in various chemical reactions and potential applications in synthesizing complex molecules (Booth, Little, & Feeney, 1968).

Hydrogen Bonding in Organic Salts

Studies focusing on hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives highlight the role these compounds play in forming organic salts. This understanding is crucial for designing new materials with specific properties (Jin et al., 2011).

Intermolecular Hydrogen Bonding

Research on compounds like 2,2-dimethylbutynoic acid with pyridone terminus demonstrates the formation of intermolecular hydrogen-bonded dimers. This property is significant for the development of new materials with specific binding and recognition capabilities (Wash, Maverick, Chiefari, & Lightner, 1997).

Reactivity in Peptide Synthesis

The reactivity of related compounds like 2-alkoxy-5(4H)-oxazolones derived from urethane-protected amino acids is important in peptide synthesis. Understanding their crystal structures and molecular orbital calculations aids in developing new methods for peptide synthesis (Crisma et al., 1997).

properties

IUPAC Name |

(2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5-3-6(2)9-7(4-5)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11)/t5-,6+,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCPKVKLLIOMQR-VQVTYTSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC(C1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](N[C@@H](C1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R,6S)-4,6-Dimethylpiperidine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-fluorophenyl)methyl]-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B3012521.png)

![2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3012523.png)

![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3012530.png)

![(Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B3012532.png)

![(Z)-7,8-dimethoxy-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B3012533.png)

![5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3012534.png)

![Methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate](/img/structure/B3012535.png)

![4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B3012537.png)

![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-cyclopropylisoxazole-3-carboxylate](/img/structure/B3012540.png)